2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt
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Overview
Description
2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt is a fluorinated sulfonic acid derivative. This compound is notable for its high thermal and chemical stability, making it valuable in various industrial and scientific applications. Its unique structure, featuring multiple fluorine atoms, contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1,2,2-tetrafluoroethane, which is then subjected to sulfonation.
Sulfonation: The sulfonation process involves reacting 1,1,2,2-tetrafluoroethane with sulfur trioxide (SO₃) in the presence of a catalyst, such as oleum, to form 1,1,2,2-tetrafluoroethanesulfonic acid.
Oxidation: The next step involves the oxidation of the sulfonic acid derivative to introduce the oxybis linkage. This can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.
Neutralization: Finally, the product is neutralized with sodium hydroxide (NaOH) to form the DI sodium salt.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Sulfonation: Using a continuous flow reactor, 1,1,2,2-tetrafluoroethane is continuously fed into the reactor along with sulfur trioxide.
Oxidation and Neutralization: The intermediate product is then oxidized and neutralized in subsequent stages of the continuous flow process, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of sulfonic acid groups.
Oxidation and Reduction: While the compound itself is stable, it can act as an oxidizing agent in certain reactions.
Complexation: It can form complexes with metal ions, which is useful in various catalytic processes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides can be used under controlled conditions.
Complexation: Metal salts like copper sulfate (CuSO₄) or iron chloride (FeCl₃) are used to form complexes.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Further oxidation can lead to the formation of sulfonate esters.
Complexes: Metal complexes with distinct catalytic properties.
Scientific Research Applications
2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in fluorination reactions.
Biology: Employed in biochemical assays due to its stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability.
Mechanism of Action
The mechanism by which 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt exerts its effects involves:
Molecular Targets: The compound interacts with nucleophiles and metal ions, forming stable complexes.
Pathways Involved: It participates in catalytic cycles, enhancing reaction rates and selectivity in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Another fluorinated sulfonic acid with similar stability but different applications.
Trifluoromethanesulfonic acid (TFMSA): Known for its strong acidity and use in organic synthesis.
Uniqueness
2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt is unique due to its oxybis linkage, which imparts additional stability and reactivity compared to other fluorinated sulfonic acids. This makes it particularly valuable in applications requiring high thermal and chemical stability.
Properties
IUPAC Name |
disodium;1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-sulfonatoethoxy)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O7S2.2Na/c5-1(6,3(9,10)20(13,14)15)19-2(7,8)4(11,12)21(16,17)18;;/h(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYGEUSBLJJRKP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)[O-])(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8Na2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336820 |
Source
|
Record name | 2,2′-Oxybis(perfluoroethanesulfonic acid) disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113507-88-3 |
Source
|
Record name | 2,2′-Oxybis(perfluoroethanesulfonic acid) disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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